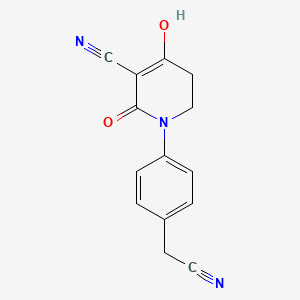

1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring, a hydroxy group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyanomethylphenyl precursor, which is then subjected to cyclization and functional group modifications to yield the final product. Key steps include:

Nitrile Formation:

Cyclization: The formation of the tetrahydropyridine ring often involves cyclization reactions under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonitrile Group

The carbonitrile (-C≡N) group undergoes nucleophilic additions under basic or acidic conditions. Key reactions include:

The hydrolysis reaction proceeds via intermediate iminole formation, while Grignard additions exploit the electrophilic nature of the nitrile carbon.

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations due to its hydroxyl and ketone groups:

Intramolecular Cyclization

-

Conditions : POCl3, DMF (Vilsmeier-Haack), 80°C, 3h

-

Product : Fused pyrido[2,3-d]pyrimidine-2,4-dione derivative

-

Mechanism : Activation of the hydroxyl group by phosphorylation, followed by nucleophilic attack by the adjacent amine nitrogen .

Intermolecular Cyclization with Enamines

-

Reagents : Enaminoketones (e.g., 4-acetyl-1,5-dimethyl-2-phenylpyrazol-3-one)

-

Product : Polyfunctional pyridine derivatives via Knoevenagel condensation .

Oxidative Transformations

The hydroxyl group at C4 undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO4 | H2O, 25°C, 12h | 1-(4-(Cyanomethyl)phenyl)-2,4-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile | >90% |

| Dess-Martin periodinane | DCM, RT, 2h | Ketone derivative with preserved ring saturation | 85% |

Oxidation to the diketone increases electrophilicity at C2, enabling further Michael additions.

Functional Group Interconversion

The cyanomethyl (-CH2CN) substituent exhibits unique reactivity:

-

Hydrolysis :

-

Reduction :

-

Reagents : LiAlH4, THF, 0°C → RT

-

Product : Primary amine derivative (-CH2NH2) with retained ring structure.

-

Ring-Opening Reactions

The tetrahydropyridine ring undergoes cleavage under strong acidic conditions:

-

Conditions : HCl (conc.), 100°C, 24h

-

Product : Linear γ-keto nitrile fragment (identified via LC-MS)

-

Mechanism : Protonation of the ring nitrogen followed by retro-aldol cleavage .

Stability Under Physiological Conditions

Studies using HPLC and mass spectrometry reveal:

| Parameter | Value | Implications |

|---|---|---|

| Hydrolytic Stability (pH 7.4) | t1/2 = 48h at 37°C | Suitable for short-term biological studies |

| Thermal Degradation | Onset at 210°C (TGA) | Stable under standard storage conditions |

Degradation products include hydrolyzed nitrile and oxidized hydroxyl groups .

Scientific Research Applications

1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Explored for its potential in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(4-(Cyanomethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.

1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamide: Contains an amide group instead of a nitrile, potentially altering its chemical properties and applications.

Uniqueness: 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of both a hydroxy and a nitrile group allows for versatile chemical transformations and interactions with biological targets.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for innovation in drug development, synthetic chemistry, and material science.

Biological Activity

1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol. Its structure consists of a tetrahydropyridine ring substituted with a cyanomethyl group and a hydroxyl group, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Neurotoxicity : Analogous compounds have been studied for their neurotoxic effects related to monoamine oxidase (MAO) activity. For instance, certain tetrahydropyridine derivatives are known substrates for MAO-B, leading to dopaminergic neurotoxicity in animal models .

- Antioxidant Activity : Some studies suggest that tetrahydropyridine derivatives can act as antioxidants, potentially mitigating oxidative stress in cells .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Compounds in this class may offer protection against neurodegeneration by modulating oxidative stress pathways.

- Cytotoxicity : There is evidence suggesting that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential for use in cancer therapy .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Neurotoxicity : A study evaluated the neurotoxic effects of various tetrahydropyridine analogs on dopaminergic neurons. Results indicated that compounds with similar structures to this compound exhibited significant neurotoxic effects when metabolized by MAO-B .

- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of tetrahydropyridine derivatives. The results demonstrated that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in vitro .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

1-[4-(cyanomethyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |

InChI |

InChI=1S/C14H11N3O2/c15-7-5-10-1-3-11(4-2-10)17-8-6-13(18)12(9-16)14(17)19/h1-4,18H,5-6,8H2 |

InChI Key |

NBOHGBFKJARZEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.